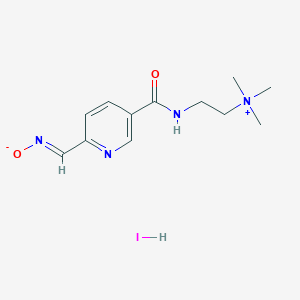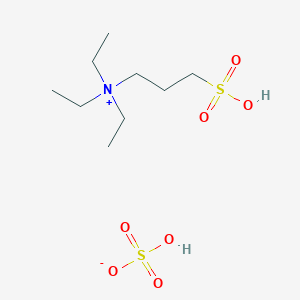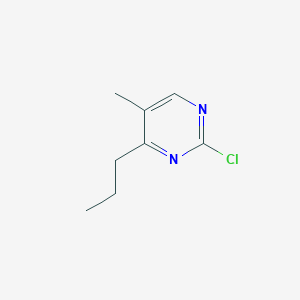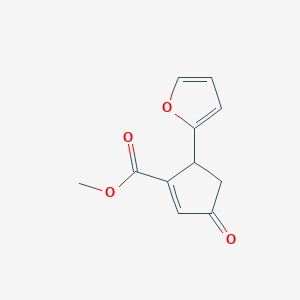![molecular formula C23H34F3N3O5 B12632585 Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12632585.png)
Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethoxypropan-2-yl moiety, a trifluoroacetyl group, and a methylpiperazinyl group attached to a benzoate core
Méthodes De Préparation
The synthesis of tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the benzoate core, followed by the introduction of the tert-butyl group, the dimethoxypropan-2-yl moiety, and the trifluoroacetyl group. The final step involves the attachment of the methylpiperazinyl group.
- Step 1: Preparation of the Benzoate Core:
- Reagents: Benzoic acid, tert-butyl alcohol, sulfuric acid
- Conditions: Reflux, dehydration
- Step 2: Introduction of the Tert-Butyl Group:
- Reagents: Tert-butyl chloride, aluminum chloride
- Conditions: Anhydrous conditions, low temperature
- Step 3: Addition of the Dimethoxypropan-2-yl Moiety:
- Reagents: 1,3-dimethoxypropane, sodium hydride
- Conditions: Anhydrous conditions, room temperature
- Step 4: Incorporation of the Trifluoroacetyl Group:
- Reagents: Trifluoroacetic anhydride, pyridine
- Conditions: Anhydrous conditions, low temperature
- Step 5: Attachment of the Methylpiperazinyl Group:
- Reagents: 4-methylpiperazine, N,N’-dicyclohexylcarbodiimide (DCC)
- Conditions: Room temperature, inert atmosphere
Analyse Des Réactions Chimiques
Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
- Oxidation:
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives with altered functional groups
- Reduction:
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous conditions
- Products: Reduced derivatives with modified functional groups
- Substitution:
- Reagents: Halogenating agents, nucleophiles
- Conditions: Varies depending on the reagent
- Products: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several scientific research applications:
- Medicinal Chemistry:
- Potential use as a pharmacophore in drug design
- Investigation of its biological activity against various diseases
- Organic Synthesis:
- Utilized as an intermediate in the synthesis of complex organic molecules
- Exploration of its reactivity in various organic transformations
- Material Science:
- Study of its properties for potential use in advanced materials
- Examination of its stability and reactivity under different conditions
Mécanisme D'action
The mechanism of action of tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The methylpiperazinyl group may contribute to the compound’s binding affinity and selectivity towards certain targets.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can be compared with similar compounds such as:
- Tert-butyl 4-(4-methylpiperazin-1-yl)benzoate
- 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]benzoic acid
- Tert-butyl 2-(4-methylpiperazin-1-yl)benzoate
These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the trifluoroacetyl group in this compound imparts unique properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C23H34F3N3O5 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H34F3N3O5/c1-22(2,3)34-20(30)18-8-7-16(28-11-9-27(4)10-12-28)13-19(18)29(21(31)23(24,25)26)17(14-32-5)15-33-6/h7-8,13,17H,9-12,14-15H2,1-6H3 |
Clé InChI |
HPKMEFIHEQLMKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(C(COC)COC)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)


![1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone](/img/structure/B12632565.png)
![Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12632570.png)

![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
